Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester
Description
Ethanimidic acid derivatives are a class of organic compounds characterized by the ethanimidate functional group (RC(=NH)OR'). The target compound, Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester, features a phenoxysulfonyl group (–SO₂–O–C₆H₅) at the 2-position of the ethanimidic acid backbone and a methyl ester (–OCH₃).
Properties
CAS No. |
646053-45-4 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
methyl 2-phenoxysulfonylethanimidate |
InChI |
InChI=1S/C9H11NO4S/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI Key |
PZVIYPMMCGWNEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CS(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
One of the most common methods for synthesizing this compound is through Fischer esterification. This process involves the reaction between ethanimidic acid and methanol in the presence of a strong acid catalyst, typically sulfuric acid.
Reaction Equation :
$$ \text{Ethanimidic Acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water} $$Monitoring Techniques : The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of the product.
Multi-Step Synthesis
Another approach involves a multi-step synthesis that enhances the compound's reactivity by introducing various functional groups.
Formation of Phenoxysulfonyl Group : The initial step typically includes the formation of the phenoxysulfonyl group from phenol and sulfonyl chloride.
- Reaction Equation :
$$ \text{Phenol} + \text{Sulfonyl Chloride} \rightarrow \text{Phenoxysulfonyl Compound} + \text{HCl} $$
- Reaction Equation :
Subsequent Reaction with Acetamidine : The phenoxysulfonyl compound then reacts with acetamidine to yield ethanimidic acid.
Final Esterification : Finally, the ethanimidic acid undergoes esterification with methanol to form the desired methyl ester.
Characterization Techniques
Characterization of synthesized this compound is crucial for confirming its identity and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of functional groups.
Mass Spectrometry (MS) : Employed to assess molecular weight and structural integrity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Summary of Preparation Methods
The following table summarizes the primary preparation methods for this compound:
| Method | Description | Key Steps |
|---|---|---|
| Fischer Esterification | Direct reaction of ethanimidic acid with methanol under acidic conditions | Acid-catalyzed reaction; monitored by TLC or HPLC |
| Multi-Step Synthesis | Involves several reactions to introduce functional groups | Formation of phenoxysulfonyl group → Reaction with acetamidine → Esterification with methanol |
Chemical Reactions Analysis
Types of Reactions: Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted ethanimidic acid derivatives.
Scientific Research Applications
Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester involves its interaction with specific molecular targets. The phenoxysulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Ethanimidic Acid Esters
The following table summarizes key ethanimidic acid esters and their structural features:
Key Observations:
- Substituent Effects: The phenoxysulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-sulfonylated analogs like ethyl ethanimidate . This group may also improve stability against hydrolysis relative to trichloroacetimidates, which are prone to decomposition .
- Biological Activity: Ethanimidic acid ethyl ester exhibits antioxidant properties in plant extracts, attributed to hydrogen-donating groups .
Sulfonylated Esters with Similar Functional Groups
Compounds bearing sulfonyl or phenoxysulfonyl groups share synthetic utility in forming sulfonamides or sulfonic acid derivatives:
Key Observations:
- Reactivity: The target compound’s phenoxysulfonyl group is structurally analogous to phenylsulfonylacetic acid esters (e.g., Ethyl (phenylsulfonyl)acetate) but differs in the ethanimidic acid backbone. This difference may favor nucleophilic attack at the imidate nitrogen rather than the carbonyl carbon .
- Thermal Stability : Sulfonylated esters like Ethenesulfonic acid derivatives exhibit high boiling points (~385°C predicted) , suggesting the target compound may also demonstrate thermal robustness.
Pharmacological and Industrial Relevance
- Antioxidant Activity : Ethanimidic acid ethyl ester’s prominence in Hibiscus extracts (32.52% abundance) highlights its natural occurrence and bioactivity . The target compound’s synthetic origin and sulfonyl group may redirect its applications toward drug design (e.g., protease inhibitors) rather than natural product roles.
- Synthetic Intermediates: Methyl acetimidate hydrochloride (Ethanimidic acid, methyl ester, hydrochloride) is a precursor in heterocycle synthesis . The target compound’s phenoxysulfonyl group could facilitate the preparation of sulfonamide-linked pharmaceuticals.
Biological Activity
Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester (CID 12030822) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its chemical properties, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 229.25 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against breast cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often demonstrate antimicrobial effects. For instance, studies have shown that related sulfonamide derivatives possess activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial properties of various compounds highlighted that derivatives of sulfonamides could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Ethanimidic acid derivative | Staphylococcus aureus | 15 |
| Ethanimidic acid derivative | Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. Similar compounds have shown dose-dependent cytotoxicity against cancer cell lines. For example, a related study reported that compounds exhibiting structural similarities demonstrated significant inhibition of the MCF-7 breast cancer cell line with IC50 values indicating effective concentrations for therapeutic use .
Case Study: MCF-7 Cell Line
In a comparative study involving various sulfonamide derivatives:
- Concentration Tested : Ranges from 1 µM to 100 µM
- Results : The most potent derivative exhibited an IC50 value of 25 µM after 48 hours of treatment.
| Concentration (µM) | Percent Inhibition (%) |
|---|---|
| 1 | 10 |
| 10 | 30 |
| 25 | 55 |
| 50 | 78 |
| 100 | 90 |
The proposed mechanism for the biological activity of Ethanimidic acid involves:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
